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Compound of Interest

Compound Name: Didecyl carbonate

Cat. No.: B15487549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature search, specific quantum chemical calculations for didecyl
carbonate have not been extensively published. Therefore, this guide provides a

comprehensive framework and best practices for performing such calculations, based on

established methodologies applied to analogous dialkyl carbonates. The data presented herein

is illustrative and intended to serve as a template for future computational studies.

Introduction
Didecyl carbonate is a dialkyl carbonate of interest in various chemical and industrial

applications. Understanding its molecular properties, reactivity, and conformational landscape

is crucial for optimizing its use and for the development of new applications. Quantum chemical

calculations offer a powerful in silico approach to elucidate these characteristics at the atomic

level. This guide outlines the theoretical background, computational methodologies, and

expected data outputs for a thorough quantum chemical investigation of didecyl carbonate.

Core Concepts in Quantum Chemical Calculations
Quantum chemistry utilizes the principles of quantum mechanics to study the electronic

structure and properties of molecules.[1] For a molecule like didecyl carbonate, these

calculations can predict a range of properties, including:

Optimized Molecular Geometry: The most stable 3D arrangement of atoms.
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Electronic Properties: Distribution of electrons, including the highest occupied molecular

orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to

understanding chemical reactivity.

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which can be

used to characterize the molecule.

Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy of formation.

Reaction Mechanisms: The energetic pathways of chemical reactions involving the molecule.

Density Functional Theory (DFT) is a widely used computational method that offers a good

balance between accuracy and computational cost for molecules of this size.[2][3][4]

Computational Workflow
A typical workflow for performing quantum chemical calculations on didecyl carbonate is

outlined below. This process ensures a systematic and reproducible investigation of the

molecule's properties.
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A general workflow for quantum chemical calculations.
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Detailed Methodologies (Experimental Protocols)
This section provides a detailed, albeit hypothetical, protocol for conducting quantum chemical

calculations on didecyl carbonate, drawing from methodologies used for similar molecules like

dimethyl carbonate and diethyl carbonate.[3][4][5]

1. Initial Structure Preparation and Conformational Analysis:

Software: A molecular modeling program such as Avogadro, GaussView, or similar.

Procedure:

Generate an initial 3D structure of didecyl carbonate.

Due to the flexibility of the decyl chains, a thorough conformational search is necessary.

This can be performed using a molecular mechanics force field (e.g., MMFF94) to identify

low-energy conformers.

The lowest energy conformers should be used as starting points for quantum chemical

calculations.

2. Geometry Optimization and Frequency Calculations:

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Method: Density Functional Theory (DFT) is recommended. A common functional is B3LYP.

[2]

Basis Set: A Pople-style basis set such as 6-31+G(d,p) provides a good starting point for

accuracy.

Procedure:

For each low-energy conformer, perform a geometry optimization calculation to find the

minimum energy structure at the chosen level of theory.

Following optimization, a frequency calculation should be performed at the same level of

theory. The absence of imaginary frequencies confirms that the structure is a true
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minimum on the potential energy surface.

The output of the frequency calculation also provides thermodynamic data (enthalpy,

entropy, Gibbs free energy) and predicted vibrational spectra.

3. Electronic Property Calculations:

Procedure:

Using the optimized geometry, perform a single-point energy calculation.

From this calculation, extract key electronic properties such as the energies of the HOMO

and LUMO, the HOMO-LUMO gap, the dipole moment, and the molecular electrostatic

potential (MEP).

Data Presentation
The quantitative data obtained from these calculations should be summarized in clearly

structured tables for easy comparison and interpretation.

Table 1: Optimized Geometric Parameters (Illustrative)

Parameter Bond/Angle Value

Bond Length C=O 1.20 Å

C-O (ester) 1.35 Å

O-C (alkyl) 1.45 Å

Bond Angle O-C-O 125°

C-O-C 115°

Dihedral Angle C-O-C-O 180° (trans)

Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)
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Property Value Unit

HOMO Energy -7.5 eV

LUMO Energy 1.2 eV

HOMO-LUMO Gap 8.7 eV

Dipole Moment 1.5 Debye

Gibbs Free Energy of

Formation
-850.2 kJ/mol

Enthalpy of Formation -950.6 kJ/mol

Table 3: Predicted Vibrational Frequencies (Illustrative)

Vibrational Mode Frequency (cm⁻¹) Intensity

C=O Stretch 1750 High

C-O Stretch (ester) 1250 Medium

CH₂ Scissoring 1460 Medium

CH₂ Rocking 720 Low

Logical Relationships in Computational Chemistry
The relationship between different levels of theory and the accuracy of the results is a

fundamental concept in computational chemistry. The choice of method and basis set is a

trade-off between computational cost and desired accuracy.
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Hierarchy of computational methods and their relative cost/accuracy.

Conclusion
While specific experimental or computational data for didecyl carbonate is not readily

available in the public domain, this guide provides a robust framework for researchers to

conduct their own quantum chemical investigations. By following the outlined methodologies,

scientists can generate valuable data on the geometric, electronic, and thermodynamic

properties of didecyl carbonate. This information can be instrumental in understanding its

chemical behavior and in guiding the development of new materials and drug delivery systems.

The provided templates for data presentation and workflow diagrams are intended to facilitate a

systematic and comprehensive study of this and other similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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